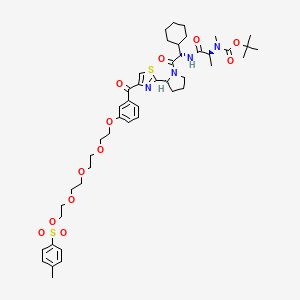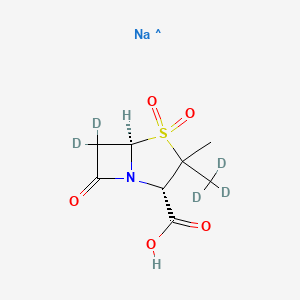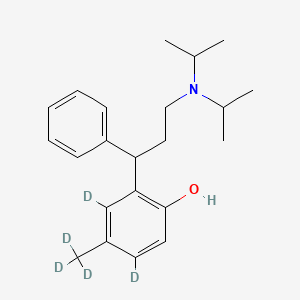
(Rac)-Tolterodine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Tolterodine-d5 is a deuterated form of tolterodine, a medication primarily used to treat overactive bladder. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-d5 typically involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of tolterodine can also introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the alkylation step to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Utilizing advanced purification techniques like chromatography to separate and purify the desired deuterated product.
化学反応の分析
Types of Reactions
(Rac)-Tolterodine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the ketone group in tolterodine to an alcohol group.
Substitution: The aromatic ring in tolterodine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxide Derivative: Formed through oxidation.
Alcohol Derivative: Formed through reduction.
Substituted Aromatic Compounds: Formed through electrophilic substitution.
科学的研究の応用
(Rac)-Tolterodine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of tolterodine and its deuterated analogs.
Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.
Biological Research: Used in studies to understand the biological pathways and mechanisms of action of tolterodine.
Industrial Applications: Employed in the production of more stable and effective pharmaceutical formulations.
作用機序
(Rac)-Tolterodine-d5 exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. These receptors are found in the bladder and are responsible for bladder contractions. By blocking these receptors, this compound reduces bladder contractions and helps manage symptoms of overactive bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors.
類似化合物との比較
Similar Compounds
Tolterodine: The non-deuterated form of (Rac)-Tolterodine-d5.
Fesoterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties used for the same indication.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, tolterodine. This can result in a longer duration of action and potentially fewer side effects.
特性
分子式 |
C22H31NO |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
3,5-dideuterio-2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/i5D3,11D,15D |
InChIキー |
OOGJQPCLVADCPB-RPQKKTAFSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1C([2H])([2H])[2H])[2H])C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)O |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



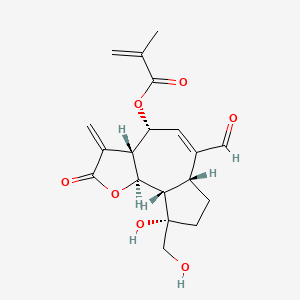
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)

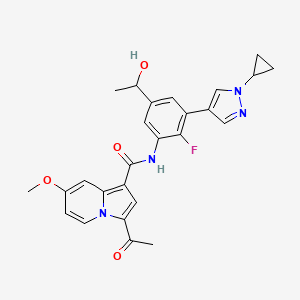
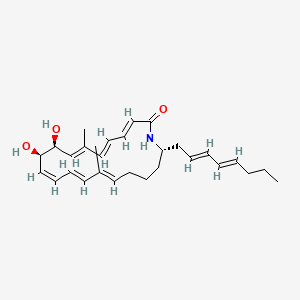
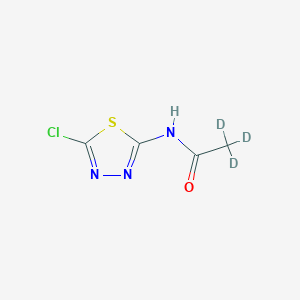
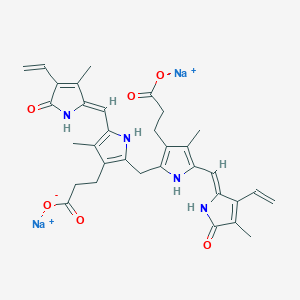
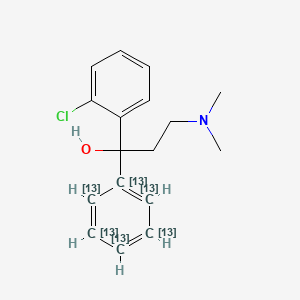
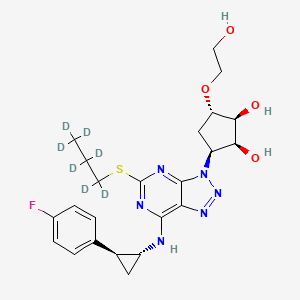
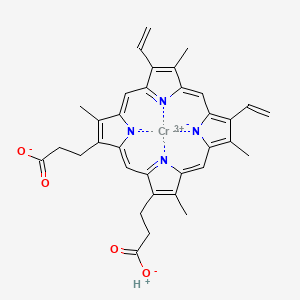
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
